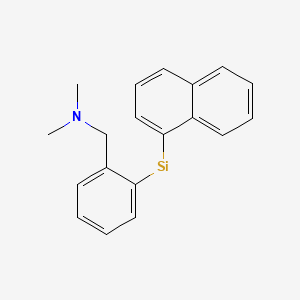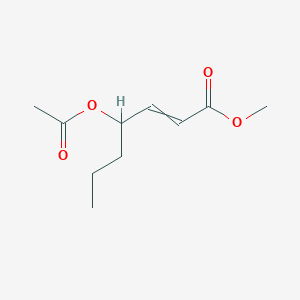
Methyl 4-(acetyloxy)hept-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(acetyloxy)hept-2-enoate is an organic compound with a complex structure that includes an ester functional group, an acetoxy group, and a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(acetyloxy)hept-2-enoate typically involves the esterification of 4-hydroxyhept-2-enoic acid with methanol in the presence of an acid catalyst. The acetoxy group is introduced via acetylation using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(acetyloxy)hept-2-enoate undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol, and the double bond can be hydrogenated.
Substitution: The acetoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction, and hydrogen gas with a palladium catalyst for hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols and alkanes.
Substitution: Amino or thio derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(acetyloxy)hept-2-enoate is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and as a reagent in studying reaction mechanisms.
Biology: In the synthesis of bioactive molecules and as a probe in biochemical assays.
Medicine: Potential use in drug development due to its reactivity and functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(acetyloxy)hept-2-enoate involves its reactivity towards nucleophiles and electrophiles. The ester and acetoxy groups can undergo hydrolysis, while the double bond can participate in addition reactions. These interactions are mediated by various enzymes and catalysts, targeting specific molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-heptenoate
- Methyl 4-hydroxyhept-2-enoate
- Methyl 4-(methoxy)hept-2-enoate
Uniqueness
Methyl 4-(acetyloxy)hept-2-enoate is unique due to the presence of both an ester and an acetoxy group, which confer distinct reactivity patterns. This makes it a versatile compound in synthetic chemistry and various applications.
Propiedades
Número CAS |
88399-91-1 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
methyl 4-acetyloxyhept-2-enoate |
InChI |
InChI=1S/C10H16O4/c1-4-5-9(14-8(2)11)6-7-10(12)13-3/h6-7,9H,4-5H2,1-3H3 |
Clave InChI |
GNSYJDLCVOHEPH-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C=CC(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14377922.png)
![6-Bromo-3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14377926.png)
![1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14377941.png)
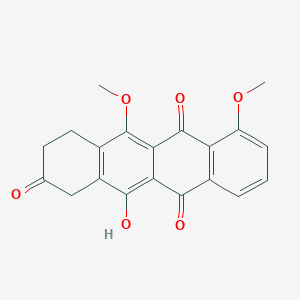
![1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene](/img/structure/B14377950.png)
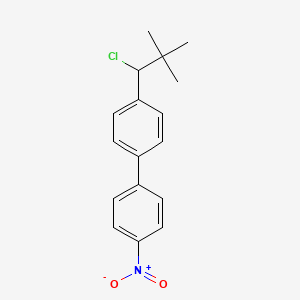
![1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14377960.png)
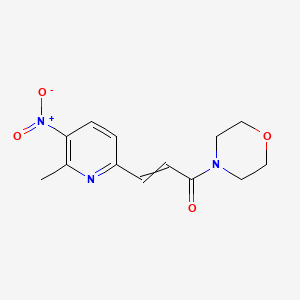
![1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine](/img/structure/B14377974.png)
![2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol](/img/structure/B14377976.png)
![benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14377980.png)
![2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14377982.png)
![2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B14377984.png)
